An In-Depth Technical Guide to 3-(Benzyloxy)benzamide: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 3-(Benzyloxy)benzamide: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(Benzyloxy)benzamide, a molecule of increasing interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and spectral characterization. A significant focus will be placed on its emerging role as a scaffold for neuroprotective agents, particularly in the context of ischemic stroke, providing insights for researchers and professionals in drug development.
Molecular Identity and Physicochemical Properties
3-(Benzyloxy)benzamide is an aromatic amide distinguished by a benzyloxy group at the meta-position of the benzamide ring. This structural feature significantly influences its chemical behavior and biological activity.
Chemical Structure and Identifiers
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IUPAC Name : 3-(Benzyloxy)benzamide
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Synonyms : 3-Phenylmethoxybenzamide, Benzamide, 3-(phenylmethoxy)-
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CAS Number : 171861-74-8[1]
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Molecular Formula : C₁₄H₁₃NO₂[1]
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Molecular Weight : 227.26 g/mol [1]
Caption: Chemical structure of 3-(Benzyloxy)benzamide.
Physicochemical Data
A summary of the key physicochemical properties of 3-(Benzyloxy)benzamide is presented in the table below. It is important to note that while some experimental data for related compounds is available, certain values for 3-(Benzyloxy)benzamide are predicted through computational models.
| Property | Value | Source |
| Melting Point | 127-130 °C (for Benzamide) | [2] |
| Boiling Point | 397.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 15.76 ± 0.50 (Predicted) | [1] |
| Solubility | Data for the parent compound, benzamide, indicates slight solubility in water and solubility in many organic solvents. Specific quantitative data for 3-(benzyloxy)benzamide is not readily available. |
Synthesis and Spectroscopic Characterization
The synthesis of 3-(Benzyloxy)benzamide can be achieved through standard organic chemistry methodologies. A common and logical approach involves the Williamson ether synthesis, starting from 3-hydroxybenzamide.
Proposed Synthesis Workflow
The synthesis of 3-(Benzyloxy)benzamide can be efficiently carried out by the O-alkylation of 3-hydroxybenzamide with a suitable benzylating agent, such as benzyl bromide, in the presence of a base.
Caption: Proposed synthesis workflow for 3-(Benzyloxy)benzamide.
Experimental Protocol (Illustrative):
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Dissolution: Dissolve 3-hydroxybenzamide (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
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Base Addition: Add a mild base, for instance, potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.
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Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-(Benzyloxy)benzamide.
Spectroscopic Profile
While specific experimental spectra for 3-(Benzyloxy)benzamide are not widely published, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.
¹H-NMR Spectroscopy (Predicted):
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Aromatic Protons (Benzamide Ring): A complex multiplet pattern is expected in the range of δ 7.0-7.8 ppm.
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Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the benzyl group is anticipated around δ 7.3-7.5 ppm.
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Methylene Protons (-O-CH₂-Ph): A characteristic singlet for the two benzylic protons should appear around δ 5.1 ppm.
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Amide Protons (-CONH₂): Two broad singlets corresponding to the amide protons are expected, and their chemical shift can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy (Predicted):
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the benzyloxy group (C-3) would be shifted downfield.
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Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide.
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C=O Stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the amide I band.
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C-O Stretching: An absorption in the region of 1250-1000 cm⁻¹ for the aryl-alkyl ether.
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Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
Mass Spectrometry (Predicted):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 227. Common fragmentation patterns for benzamides include the loss of the amino group (-NH₂) to form a benzoyl cation, and for this molecule, cleavage of the benzylic ether bond would also be a prominent fragmentation pathway.
Applications in Drug Discovery: A Neuroprotective Scaffold
Recent research has highlighted the potential of benzyloxy benzamide derivatives as promising neuroprotective agents, particularly for the treatment of ischemic stroke.
Mechanism of Action: Targeting the PSD95-nNOS Interaction
Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) and the subsequent excessive activation of neuronal nitric oxide synthase (nNOS) are key pathological events in neuronal damage following a stroke. A promising therapeutic strategy involves disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and nNOS. This disruption can mitigate the detrimental overproduction of nitric oxide without the side effects associated with direct NMDAR antagonism.
Derivatives of 3-(Benzyloxy)benzamide have been identified as potent inhibitors of this PSD95-nNOS interaction. These compounds are believed to bind to PSD95, thereby preventing its association with nNOS and the subsequent cascade of neurotoxic events.
Caption: Proposed mechanism of neuroprotection by 3-(Benzyloxy)benzamide derivatives.
Preclinical Evidence
A lead compound from a series of novel benzyloxy benzamide derivatives, designated LY-836, has demonstrated significant neuroprotective effects in preclinical models. In in vitro studies using primary cortical neurons, this compound protected against glutamate-induced damage by blocking the PSD95-nNOS association.
In vivo studies in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, showed that administration of the benzyloxy benzamide derivative led to a reduction in infarct size and improved neurological deficit scores. These findings suggest that 3-(Benzyloxy)benzamide is a valuable scaffold for the development of novel therapeutics for ischemic stroke.
Safety and Handling
For researchers and drug development professionals, understanding the safety profile of a compound is paramount.
Hazard Identification
Based on available safety data sheets for 3-(Benzyloxy)benzamide, the compound is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The corresponding GHS pictogram is an exclamation mark (GHS07).
Recommended Handling Procedures
Standard laboratory safety protocols should be strictly followed when handling 3-(Benzyloxy)benzamide:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
While specific cytotoxicity data for 3-(Benzyloxy)benzamide is limited in publicly available literature, some N-benzyl benzamide derivatives have shown favorable cytotoxicity profiles in certain in vitro studies. However, as with any novel compound, thorough toxicological evaluation is a critical step in the drug development process.
Conclusion
3-(Benzyloxy)benzamide is a versatile chemical entity with a promising future in medicinal chemistry. Its straightforward synthesis and the demonstrated neuroprotective activity of its derivatives make it an attractive scaffold for the development of novel therapeutics for ischemic stroke and potentially other neurological disorders. This guide has provided a foundational understanding of its chemical and physical properties, a practical approach to its synthesis, and an in-depth look at its most compelling therapeutic application. Further research into the structure-activity relationships, pharmacokinetic profiles, and toxicology of its derivatives is warranted to fully realize its therapeutic potential.
References
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Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. Organic Syntheses, 100, 113-135. [Link]
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Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link]
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BioWorld. (2023, November 28). Discovery of neuroprotective agent for ischemic stroke reported. Retrieved from [Link]
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PubChem. (n.d.). Benzamide. National Institutes of Health. Retrieved from [Link]
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Masiello, P., et al. (1990). Protection by 3-aminobenzamide and nicotinamide against streptozotocin-induced beta-cell toxicity in vivo and in vitro. Research Communications in Chemical Pathology and Pharmacology, 69(1), 17-32. [Link]
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ACS Publications. (2022). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. [Link]
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MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link]
